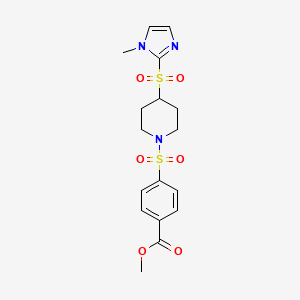

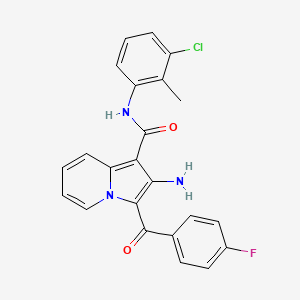

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis

This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances under various conditions. It includes identifying the products formed and the conditions required for the reaction.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying the compound’s stability under various conditions and its reactivity with common reagents.Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis and study of compounds related to 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide have revealed promising applications in medicinal chemistry, particularly in the search for new therapeutic agents. For instance, research has shown that structurally similar compounds exhibit notable antitumor activity. A specific compound synthesized through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine demonstrated inhibitory effects on the proliferation of cancer cell lines (Hao et al., 2017). Such findings underscore the potential of indolizine derivatives in cancer research.

Antimicrobial and Anti-inflammatory Applications

Further extending the scope of applications, another study highlighted the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which showcased excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. The molecular docking studies supported the in vitro anticancer activity, suggesting these compounds as versatile therapeutic agents (Mahanthesha et al., 2022).

Photoluminescent Materials

Beyond the realm of direct therapeutic applications, indolizine derivatives have also found use in materials science. For example, 6-amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior suggests potential applications in developing new photoluminescent materials for sensors or imaging technologies (Outlaw et al., 2016).

Synthetic Methodologies

In addition to their potential biomedical applications, the methodologies for synthesizing indolizine derivatives are of significant interest. Novel synthetic routes have been developed to efficiently create indolizine-based compounds, such as the one-pot domino reaction for producing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. These synthetic strategies enhance the accessibility of indolizine derivatives for further research and development (Ziyaadini et al., 2011).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. It includes recommended safety precautions and procedures for handling spills or exposure.

Orientations Futures

This involves identifying areas for further research, such as potential applications, modifications to improve properties or activity, or studies to better understand the compound’s properties or mechanism of action.

Propriétés

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2/c1-13-16(24)5-4-6-17(13)27-23(30)19-18-7-2-3-12-28(18)21(20(19)26)22(29)14-8-10-15(25)11-9-14/h2-12H,26H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJTIYHXKHHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)

![(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2809579.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2809580.png)

![(5-Chloro-2-fluoropyridin-3-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B2809583.png)

![N-(1-cyanocyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2809585.png)

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809587.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2809588.png)